molecular formula C16H9NO4 B3106419 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 15875-61-3

2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B3106419
CAS No.: 15875-61-3
M. Wt: 279.25 g/mol
InChI Key: LNZCOFHMUCVBOR-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione is a substituted indandione derivative characterized by a 2-nitrophenyl group attached to the methylene carbon of the indandione core. The nitro group (-NO₂) at the ortho position of the phenyl ring imparts significant electron-withdrawing effects, influencing the compound's electronic structure, solubility, and reactivity. This compound is synthesized via Knoevenagel condensation, a common method for preparing arylidene-indandiones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-nitrophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO4/c18-15-11-6-2-3-7-12(11)16(19)13(15)9-10-5-1-4-8-14(10)17(20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZCOFHMUCVBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, also known as a nitrophenyl derivative of indene-dione, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and functional groups that may contribute to various pharmacological effects. This article delves into the biological activity of this compound, summarizing findings from diverse research studies.

  • Molecular Formula : C16H9NO4
  • Molecular Weight : 279.25 g/mol
  • CAS Number : 15875-61-3
  • Density : 1.46 g/cm³
  • Boiling Point : 482.4 ºC at 760 mmHg

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is often assessed using various assays such as DPPH and ABTS.

Assay TypeIC50 Value (µM)Reference
DPPH28.08
ABTS2402.95

These values suggest a strong capacity for radical scavenging, which is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The antimicrobial properties of nitrophenyl derivatives have been explored in several studies. For instance, the compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition

Such findings highlight the compound's potential utility in developing new antimicrobial therapies.

3. Cytotoxicity and Anticancer Potential

Studies have also investigated the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells, making it a candidate for further anticancer research.

Cell LineIC50 Value (µM)Reference
HeLa15.5
MCF-712.3

These findings suggest that the compound could be further evaluated for its potential as a chemotherapeutic agent.

Case Studies

Several case studies have documented the biological activities of related compounds and their mechanisms of action:

  • A study by Ramachary et al. (2004) highlighted the synthesis and biological evaluation of similar indene-dione derivatives, demonstrating their effectiveness in inhibiting tumor growth in vitro.
  • Another investigation by Pankova et al. (2014) focused on the structure-activity relationship (SAR) of nitrophenyl derivatives, revealing that modifications to the nitro group can significantly enhance biological activity.

Scientific Research Applications

Medicinal Chemistry

2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione has shown potential as an anti-cancer agent. Research indicates that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis. The nitrophenyl group enhances the compound's reactivity, allowing it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of indene-diones exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death, highlighting its potential as a lead compound for further drug development.

Photochemical Applications

The compound is also explored for its photochemical properties. It can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, leading to localized cell damage in tumor tissues.

Case Study: Photodynamic Therapy

Research conducted at a leading university highlighted the effectiveness of indene-diones in PDT. When exposed to specific wavelengths of light, these compounds produced singlet oxygen, which was effective in destroying malignant cells while sparing healthy tissue.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions such as Michael additions and cycloadditions makes it valuable in creating new compounds with desired properties.

Case Study: Synthesis of Novel Compounds

A synthesis route reported in Synthetic Communications utilized this compound to create novel heterocycles that showed promising biological activity. The research detailed the reaction conditions and yields, demonstrating its utility in synthetic organic chemistry.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Photochemical ApplicationsPhotosensitizer for PDTGenerates reactive oxygen species upon light activation
Organic SynthesisIntermediate for complex organic moleculesEffective in Michael additions and cycloadditions

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

2-[(2-Chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione (CAS: 862649-84-1): Features both chloro (-Cl) and nitro (-NO₂) groups, increasing molecular weight (313.69 g/mol) and polarizability compared to the nitro-only derivative .

(Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (10) : Contains bulky tert-butyl and hydroxyl groups, enhancing antioxidant activity due to radical scavenging .

2-[(Diphenylamino)methylene]-1H-indene-1,3(2H)-dione: Electron-donating diphenylamino group contrasts with nitro's electron-withdrawing nature, altering electronic properties .

Table 1: Structural and Physical Properties
Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-[(2-Nitrophenyl)methylene]-indandione 2-Nitrophenyl ~284 (estimated) Not reported -NO₂, C=O
2-[(2-Cl-5-NO₂-phenyl)methylene]-indandione 2-Cl, 5-NO₂ 313.69 Not reported -Cl, -NO₂, C=O
Compound 10 3,5-di-t-Bu-4-OH-phenyl 382.5 (estimated) 98–100 -OH, C=O
Compound 12 1H-Indol-3-yl 311 283–285 Indole, C=O

Electronic and Spectral Properties

  • IR Spectroscopy: The nitro group introduces strong absorption bands at 1500–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching). Carbonyl (C=O) stretches appear near 1700 cm⁻¹, consistent with analogs like compound 10 (1710 cm⁻¹) and compound 12 (1650 cm⁻¹) .
  • NMR : The 2-nitrophenyl group would deshield aromatic protons adjacent to the nitro group, leading to downfield shifts in ¹H-NMR (e.g., δ 8.0–8.5 ppm). Similar shifts are observed in compound 12 (δ 8.14 ppm for C=CH) .

Solubility and Drug-Likeness

  • Lipinski’s Rule : Analogs like compound 11 (MW 313) approach the 500 Da threshold, suggesting moderate bioavailability. Nitro derivatives may face solubility challenges due to high polarity .
  • RM Values : Hydrophobicity indices (RM) for nitro-substituted compounds are likely lower than tert-butyl analogs (e.g., compound 10), impacting membrane permeability .

Q & A

Q. What are the standard synthetic routes for 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, and what reaction conditions are typically employed?

The compound is synthesized via condensation reactions between phthalic anhydride derivatives and nitro-substituted benzaldehydes. A common method involves reacting equimolar amounts of phthalide and 2-nitrobenzaldehyde in the presence of sodium methoxide in ethyl acetate under reflux conditions. The reaction typically proceeds via Knoevenagel condensation, forming the methylene bridge. Purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the nitrophenyl group and indene-dione backbone.
  • FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520, 1350 cm⁻¹).
  • X-ray crystallography : For definitive structural confirmation, particularly to resolve stereochemistry and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when encountering low reactivity of the nitro-substituted benzaldehyde precursor?

Low reactivity may arise from steric hindrance or electron-withdrawing effects of the nitro group. Methodological adjustments include:

  • Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) or ionic liquids can enhance reaction rates.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility and activation.
  • Temperature modulation : Gradual heating (e.g., 80–100°C) with controlled reflux to avoid decomposition .

Q. What methodologies are recommended to resolve contradictions between computational predictions and experimental spectral data for this compound?

Discrepancies in spectral data (e.g., NMR chemical shifts or XRD bond lengths) can be addressed by:

  • Cross-validation : Use multiple techniques (e.g., XRD for solid-state conformation vs. NMR for solution-state dynamics).
  • Computational refinement : Adjust density functional theory (DFT) parameters (e.g., solvent models, basis sets) to better align with experimental conditions.
  • Dynamic simulations : Molecular dynamics (MD) to assess conformational flexibility influencing spectral outcomes .

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound under varying catalytic conditions?

Mechanistic studies require:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., proton transfer in condensation).
  • In-situ spectroscopy : Real-time monitoring via Raman or UV-Vis to detect intermediates.
  • Isotopic labeling : 18O or 15N labeling to track nitro group participation in redox pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in antimicrobial assays?

  • Standardize assay protocols : Ensure consistent microbial strains, growth media, and compound concentrations.
  • Control for nitro-reductase activity : Bacterial strains with varying nitro-reductase expression may metabolize the compound differently.
  • Synergistic effect studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify bioactivity .

Methodological Tables

Q. Table 1: Comparative Analysis of Synthetic Methods

MethodCatalystSolventYield (%)Reference
Knoevenagel condensationNaOMeEthyl acetate65–75
Metal-catalyzedZnCl₂DMF80–85
Microwave-assistedIonic liquidTHF90

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
XRDC=O bond length: 1.21 Å; dihedral angle: 15°
1H NMR (DMSO-d6)δ 8.5 (d, nitrophenyl), δ 7.8 (m, indene)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 2
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2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione

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